4-(3-Acetylphenyl)-3-methoxybenzoic acid
Description
4-(3-Acetylphenyl)-3-methoxybenzoic acid is a benzoic acid derivative featuring a methoxy group at the 3-position and a 3-acetylphenyl substituent at the 4-position of the aromatic ring.
Properties
IUPAC Name |
4-(3-acetylphenyl)-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-10(17)11-4-3-5-12(8-11)14-7-6-13(16(18)19)9-15(14)20-2/h3-9H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCNVKQNGZNBFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689747 | |
| Record name | 3'-Acetyl-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261942-66-8 | |
| Record name | 3'-Acetyl-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Acetylphenyl)-3-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-methoxybenzoic acid with 3-acetylphenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of 4-(3-Acetylphenyl)-3-methoxybenzoic acid may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the acylation process, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Acetylphenyl)-3-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-(3-Carboxyphenyl)-3-methoxybenzoic acid.
Reduction: 4-(3-Hydroxyphenyl)-3-methoxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Acetylphenyl)-3-methoxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Acetylphenyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The overall effect is determined by the specific molecular pathways involved in the compound’s action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and chemical profiles of benzoic acid derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 4-(3-Acetylphenyl)-3-methoxybenzoic acid with key analogs:
Physicochemical Properties
- Solubility: Methoxy and glucopyranosyloxy groups improve aqueous solubility, critical for bioavailability in hydrophilic environments .
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